Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate typically involves the reaction of 3-chlorobenzoic acid with ethyl oxalyl chloride in the presence of a base, followed by cyclization with o-phenylenediamine . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate undergoes various chemical reactions, including:
Scientific Research Applications
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate can be compared with other similar compounds, such as:
2-Chloro-3-ethylbenzoxazolium tetrafluoroborate: This compound shares a similar benzoxazole core but differs in its substituents and counterions.
Benzyl 2-phenyloxazole-4-carboxylate: Another benzoxazole derivative with different substituents, showing varied biological activities.
Indole derivatives: While structurally different, indole derivatives also exhibit diverse biological activities and are used in similar research applications.
This compound stands out due to its unique combination of substituents, which contribute to its specific chemical and biological properties .
Biological Activity
Ethyl 2-(3-chlorophenyl)benzo[d]oxazole-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₄H₁₃ClN₂O₃
- Molecular Weight : Approximately 288.72 g/mol
The presence of the chlorophenyl group is significant as it may enhance the compound's interaction with biological targets, potentially influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways, affecting cellular processes such as apoptosis and proliferation.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown that the compound effectively inhibits the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings :
- Minimum Inhibitory Concentration (MIC) values were determined against selected bacterial strains, demonstrating significant potency at sub-micromolar concentrations.
Anticancer Activity
The anticancer potential of this compound has been explored in several studies, particularly against various cancer cell lines.
Case Study Overview :
-
Cell Lines Tested :
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
-
Results :
- The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 20 µM across different cell lines.
- Flow cytometry analysis indicated that treatment with the compound led to increased apoptosis in cancer cells, characterized by enhanced caspase-3 activation and altered expression of pro-apoptotic factors like Bax and anti-apoptotic factors like Bcl-2.
Data Table: Summary of Biological Activities
Activity Type | Target Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | < 5 | Enzyme inhibition |
Anticancer | MCF-7 | 15 | Induction of apoptosis via caspase activation |
Anticancer | A549 | 20 | Modulation of cell cycle regulators |
Anticancer | HeLa | 18 | Activation of p53 pathway |
Properties
Molecular Formula |
C16H12ClNO3 |
---|---|
Molecular Weight |
301.72 g/mol |
IUPAC Name |
ethyl 2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxylate |
InChI |
InChI=1S/C16H12ClNO3/c1-2-20-16(19)11-6-7-14-13(9-11)18-15(21-14)10-4-3-5-12(17)8-10/h3-9H,2H2,1H3 |
InChI Key |
YBASIFNGQXNQIK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.